molecular formula C10H7BrClN B11822371 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile

3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile

Cat. No.: B11822371
M. Wt: 256.52 g/mol
InChI Key: FQWGKTQVUSIPDC-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and nitrile functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-3-methylbenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of a Wittig reaction, where the aldehyde is converted to the corresponding alkene using a phosphonium ylide. The reaction conditions often include the use of solvents like dichloromethane and bases such as potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with specific molecular targets. The presence of the nitrile group allows it to act as an electrophile, reacting with nucleophiles in biological systems. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a nitrile.

    4-Bromo-3-methylphenol: Contains a hydroxyl group instead of the nitrile and chlorine groups.

    (4-Bromo-3-methylphenyl)methanamine: Features an amine group in place of the nitrile and chlorine groups.

Uniqueness

3-(4-Bromo-3-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthetic chemistry and research.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile

InChI

InChI=1S/C10H7BrClN/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-4,6H,1H3

InChI Key

FQWGKTQVUSIPDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=CC#N)Cl)Br

Origin of Product

United States

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